molecular formula C14H11N3O5S B2435048 N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 886910-82-3

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2435048
CAS No.: 886910-82-3
M. Wt: 333.32
InChI Key: KSCOAYLANGFXBJ-UHFFFAOYSA-N
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Description

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core ring system. This structure is of significant interest in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents. Compounds containing the 1,3,4-oxadiazole scaffold are extensively investigated for their diverse biological activities. A primary research application for this class of molecules is as potential inhibitors of cyclooxygenase-2 (COX-2), a key enzyme induced during inflammatory processes. Selective COX-2 inhibition is a recognized therapeutic strategy for developing anti-inflammatory drugs with improved gastric safety profiles compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs) . The methanesulfonylphenyl substituent in its structure is a characteristic feature found in several market-approved selective COX-2 inhibitor drugs, underscoring its relevance in this research area . Furthermore, structurally related furan-2-carboxamide derivatives have demonstrated promising activity as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in preclinical studies . VEGFR-2 is a critical target in oncology research, as its inhibition can suppress angiogenesis and halt tumor growth . The presence of both the oxadiazole and furan-2-carboxamide moieties suggests this compound may serve as a valuable chemical probe or lead compound for researching these and other biochemical pathways. Researchers can utilize this high-purity compound for in vitro assay development, structure-activity relationship (SAR) studies, and target validation. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c1-23(19,20)10-6-4-9(5-7-10)13-16-17-14(22-13)15-12(18)11-3-2-8-21-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCOAYLANGFXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and bacterial cell wall synthesis enzymes.

    Pathways Involved: Inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to its combination of a furan ring, an oxadiazole ring, and a methylsulfonylphenyl group, which imparts a distinct set of chemical and biological properties.

Biological Activity

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with an oxadiazole moiety and a methanesulfonylphenyl group. This unique structure contributes to its biological activity, particularly in inhibiting specific enzymes and pathways involved in disease processes.

Research indicates that this compound exhibits significant inhibitory activity against various biological targets:

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition :
    • PTP1B is a critical regulator in insulin signaling and is implicated in obesity and diabetes. The compound has been shown to inhibit PTP1B activity effectively, enhancing insulin sensitivity in cellular models .
  • Cyclooxygenase (COX) Inhibition :
    • The compound has also been evaluated for its anti-inflammatory properties through COX inhibition. It demonstrated selective COX-2 inhibition with an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential for treating inflammatory conditions .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of this compound compared to other compounds:

Compound Biological Activity IC50 (µM) Selectivity
This compoundPTP1B Inhibition0.68High
6-Ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-oneCOX-2 Inhibition0.0032Very High
CelecoxibCOX Inhibition0.01Moderate

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Diabetes Model : In a study involving diabetic rats, administration of this compound resulted in improved glucose tolerance and insulin sensitivity. The compound modulated gene expression related to insulin signaling pathways, including IRS and PI3K .
  • Inflammation Model : In vivo experiments demonstrated that the compound significantly reduced paw edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the oxadiazole core. Key steps include:

Hydrazide formation : Reacting 4-methanesulfonylbenzoic acid hydrazide with furan-2-carboxylic acid chloride under reflux in anhydrous tetrahydrofuran (THF).

Cyclization : Using phosphoryl chloride (POCl₃) or carbodiimides to dehydrate the intermediate, forming the 1,3,4-oxadiazole ring .

Coupling : Amidation of the oxadiazole intermediate with furan-2-carboxamide in the presence of a coupling agent like EDCI/HOBt.
Optimization Parameters :

  • Temperature: 80–100°C for cyclization.
  • Solvent: Polar aprotic solvents (e.g., DMF, THF) improve yield.
  • Catalyst: Use of triethylamine (TEA) to neutralize HCl byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the methanesulfonylphenyl (δ 3.3 ppm for CH₃SO₂), oxadiazole (C=N at δ 8.5–9.0 ppm), and furan rings (δ 6.5–7.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% recommended for biological assays).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (450.48 g/mol) with [M+H]⁺ peak at m/z 451.48 .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • Methodological Answer : Prioritize in vitro assays based on structural analogs:
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition : Test against COX-2 or tyrosine kinases using fluorometric assays (structural similarity to sulfonamide-containing inhibitors suggests potential activity) .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. What structural features of this compound suggest its potential mechanism of action?

  • Methodological Answer : Key pharmacophores include:
  • 1,3,4-Oxadiazole Ring : Enhances metabolic stability and hydrogen bonding with enzyme active sites.
  • Methanesulfonyl Group : May interact with hydrophobic pockets in target proteins (e.g., COX-2).
  • Furan Carboxamide : Facilitates π-π stacking with aromatic residues in binding pockets .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with:
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance enzyme inhibition.
  • Alkyl chains on the oxadiazole to improve membrane permeability .
  • Bioisosteric Replacement : Replace the methanesulfonyl group with sulfonamide or phosphonate groups to modulate solubility and target affinity .
  • Table : Activity Comparison of Key Analogs
Substituent ModificationIC₅₀ (HeLa Cells)COX-2 Inhibition (%)
-SO₂CH₃ (Parent Compound)12.5 µM65%
-SO₂NH₂ (Sulfonamide Analog)8.2 µM78%
-CF₃ (Trifluoromethyl Analog)6.7 µM82%

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Methodological Answer :
  • Pharmacokinetic Studies :

ADME Profiling : Use LC-MS/MS to measure plasma half-life and bioavailability in rodent models.

Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .

  • Formulation Optimization : Encapsulate in PEGylated liposomes to enhance solubility and reduce clearance .

Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on interactions between the oxadiazole ring and Arg120/His90 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Monitor RMSD and hydrogen bond occupancy .
  • QSAR Modeling : Develop a model using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

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